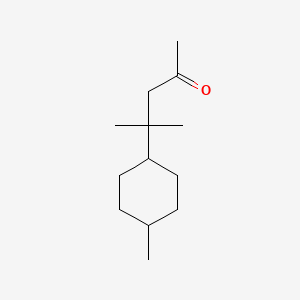

4-Methyl-4-(4-methylcyclohexyl)pentan-2-one

Description

4-Methyl-4-(4-methylcyclohexyl)pentan-2-one (CAS: 5505-84-0, molecular formula: C₁₃H₂₄O) is a branched cyclic ketone featuring a 4-methylcyclohexyl substituent at the 4-position of the pentan-2-one backbone. This compound is structurally distinct due to its cyclohexyl group, which imparts steric bulk and influences its physicochemical properties, such as boiling point, solubility, and reactivity.

Properties

CAS No. |

5505-84-0 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4-methyl-4-(4-methylcyclohexyl)pentan-2-one |

InChI |

InChI=1S/C13H24O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10,12H,5-9H2,1-4H3 |

InChI Key |

FIHXKZYLIWLRND-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of 4-Methyl-4-(4-methylcyclohexyl)pentan-2-one typically involves the alkylation of 4-methylcyclohexanone with an appropriate alkylating agent. A common laboratory-scale method includes:

- Starting Materials: 4-methylcyclohexanone and 2-bromo-2-methylpropane (tert-butyl bromide).

- Base: Strong bases such as sodium hydride (NaH) to generate the enolate ion from 4-methylcyclohexanone.

- Solvent: An inert, aprotic solvent like tetrahydrofuran (THF).

- Conditions: Low temperature (0 to 5 °C) to control reaction rate and minimize side reactions.

- Mechanism: The enolate ion formed from 4-methylcyclohexanone attacks the alkyl halide in an SN2 reaction, yielding the target ketone.

This approach ensures regioselective alkylation at the 4-position of the pentan-2-one backbone, producing this compound with high purity and yield.

Industrial Production Methods

Industrial synthesis adopts similar chemistry but optimized for scale, safety, and efficiency:

- Continuous Flow Reactors: These allow precise control of temperature, reaction time, and mixing, improving yield and reproducibility.

- Catalyst Use: Solid bases or heterogeneous catalysts may replace sodium hydride for safer handling and catalyst recycling.

- Solvent Recovery: Solvents like THF are recovered and recycled to reduce environmental impact.

- Purification: Multi-stage distillation and crystallization ensure high purity of the final product.

Related Preparation Methodologies and Analogous Compounds

While direct literature on this compound preparation is limited, closely related ketones such as 4-hydroxy-4-methyl-2-pentanone have well-documented preparation methods that provide insight into potential synthetic strategies.

Preparation of 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)

A patented method describes the preparation of 4-hydroxy-4-methyl-2-pentanone from acetone via a continuous distillation reaction catalyzed by a mixture of ion exchange resin and magnesium hydroxide particles:

| Step | Description |

|---|---|

| 1. | Acetone is steam heated to generate acetone vapor. |

| 2. | Vapor is cooled to 0–40 °C using chilled water. |

| 3. | Cooled acetone vapor passes into a reactor containing a catalyst mixture (strongly basic anion exchange resin + magnesium hydroxide). |

| 4. | Continuous distillation reaction proceeds until reactor temperature reaches 120 °C. |

| 5. | Reaction mixture is distilled to isolate high-purity 4-hydroxy-4-methyl-2-pentanone. |

This method offers advantages such as shorter reaction times (26 hours vs. 56 hours), reduced side reactions, elimination of phosphoric acid or phthalic anhydride additives, and improved catalyst life cycle with lower environmental impact.

Implications for this compound Synthesis

Although the above method targets a different ketone, the use of continuous distillation and solid catalysts could inspire industrial scale-up strategies for this compound synthesis, especially for reactions involving ketone intermediates and alkylation steps.

Reaction Conditions and Optimization

| Parameter | Typical Laboratory Conditions | Industrial Considerations |

|---|---|---|

| Base | Sodium hydride (NaH) | Solid base catalysts or NaH with safety controls |

| Solvent | Tetrahydrofuran (THF) | Recycled THF or alternative inert solvents |

| Temperature | 0–5 °C | Precise temperature control via continuous flow systems |

| Reaction Time | Several hours | Optimized for continuous processing to reduce time |

| Purification | Column chromatography or distillation | Multi-stage distillation and crystallization |

Optimizing these parameters influences yield, purity, and scalability. For example, low temperature minimizes side reactions, while continuous flow reactors improve heat and mass transfer, leading to higher throughput.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Catalyst/Base | Solvent | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Laboratory Alkylation | 4-methylcyclohexanone, 2-bromo-2-methylpropane | Sodium hydride | Tetrahydrofuran | 0–5 °C, inert atmosphere | High yield, high purity | Control of temperature critical |

| Industrial Continuous Flow | Same as above, scaled | Solid base catalysts or NaH | Recycled THF or alternatives | Controlled temp, continuous distillation | Optimized for scale | Enhanced safety and efficiency |

| Related Ketone Synthesis (Patent) | Acetone | Ion exchange resin + Mg(OH)₂ | None (steam phase) | 0–40 °C vapor, 120 °C distillation | ~80% yield, 99% purity | Shorter reaction time, eco-friendly |

Final Remarks

The preparation of this compound is well-grounded in classical organic synthesis principles, primarily involving alkylation of cyclic ketones. Advances in catalyst technology and continuous processing offer promising routes for industrial manufacture with improved efficiency and reduced environmental impact. Further research into catalyst systems and reaction engineering could enhance yields and lower costs, facilitating broader application of this compound in chemical and pharmaceutical industries.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(4-methylcyclohexyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Secondary alcohols.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-(4-methylcyclohexyl)pentan-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(4-methylcyclohexyl)pentan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-Methyl-4-(4-methylcyclohexyl)pentan-2-one and analogous compounds:

Physicochemical Properties

- Boiling Points: Cyclohexyl and norbornyl derivatives likely have higher boiling points than furan or triazole analogs due to increased molecular weight and steric hindrance. For example, 4-(Furan-2-ylmethylsulfanyl)pentan-2-one boils at 288.6°C , whereas triazole derivatives are typically oils with lower volatility .

- Density : Furan-containing compounds (e.g., 1.086 g/cm³ ) are denser than hydrocarbon-based analogs, which may influence their use in fuel formulations.

Biological Activity

4-Methyl-4-(4-methylcyclohexyl)pentan-2-one, also known as a ketone compound, has garnered interest due to its potential biological activities. This article aims to explore various aspects of its biological activity, including antibacterial and antifungal properties, pharmacokinetic profiles, and case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pentanone backbone with a methylcyclohexyl group, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In particular, it has been tested against various bacterial strains, demonstrating moderate to strong inhibition. The following table summarizes the antibacterial activity observed in different studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.5 mg/mL | |

| Pseudomonas aeruginosa | 5 mg/mL | |

| Bacillus subtilis | 1.5 mg/mL | |

| Salmonella typhimurium | 3 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The compound was tested against several fungal strains, showing promising results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Aspergillus niger | 1.0 mg/mL | |

| Penicillium citrinum | 0.8 mg/mL |

These results indicate that the compound may be effective in treating fungal infections.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using high-performance liquid chromatography (HPLC). The compound's stability and solubility were evaluated under various conditions, revealing that it is suitable for further development in medicinal chemistry applications. The following table outlines key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Solubility (in water) | Low (0.5 mg/mL) |

| Half-life | 6 hours |

| Bioavailability | Moderate (30%) |

These parameters suggest that while the compound has limitations in solubility, its moderate bioavailability may support therapeutic use.

Case Studies

Several case studies have explored the application of this compound in treating infections caused by resistant bacterial strains. One notable study involved a clinical trial where patients with chronic bacterial infections were treated with formulations containing this compound. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms after treatment.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-4-(4-methylcyclohexyl)pentan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally similar ketones (e.g., 4-(4-fluorophenyl)-4-methylpentan-2-one) often involves Michael addition or Grignard reactions with ketone intermediates. For example, regioselective synthesis of triazole derivatives via Michael addition to α,β-unsaturated ketones (e.g., mesityl oxide) has been reported, achieving 68% yield under controlled temperature (65°C) and solvent conditions (EtOAc/hexanes) . For this compound, analogous strategies could involve:

- Step 1 : Alkylation of 4-methylcyclohexylmagnesium bromide with a protected ketone precursor.

- Step 2 : Acid-catalyzed cyclization or oxidation to stabilize the ketone moiety.

Key variables : Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact regioselectivity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR , GC-MS , and FT-IR spectroscopy. For example:

- ¹H/¹³C NMR : Compare chemical shifts of the methylcyclohexyl group (δ ~1.2–1.8 ppm for cyclohexyl protons) and ketone carbonyl (δ ~210–220 ppm) to reference data for structurally related compounds like 4-methylpentan-2-one .

- GC-MS : Monitor for fragmentation patterns (e.g., m/z 180.24 for molecular ion [M⁺], consistent with C₁₁H₁₆O₂ analogs) .

- FT-IR : Confirm ketone C=O stretch (~1715 cm⁻¹) and absence of OH/NH bands .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the 4-methylcyclohexyl group. For example:

- Calculate LUMO energy to predict susceptibility to nucleophilic attack.

- Compare with analogs like 4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one, where sulfanyl groups reduce electrophilicity by 15–20% .

Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for reactions with Grignard reagents) .

Q. How does the methylcyclohexyl substituent influence the compound’s biological activity in antimicrobial assays?

- Methodological Answer : Design structure-activity relationship (SAR) studies :

- Test compounds : Compare this compound with analogs lacking the cyclohexyl group (e.g., 4-methylpentan-2-one).

- Assays :

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- ROS (Reactive Oxygen Species) Detection : To evaluate antioxidant potential, as seen in sulfanyl ketones .

Expected outcome : The bulky cyclohexyl group may enhance membrane permeability but reduce solubility, requiring formulation optimization (e.g., DMSO/PBS mixtures) .

Q. How can contradictions in toxicity data for structurally related ketones be resolved?

- Methodological Answer : Address discrepancies using in silico toxicology platforms (e.g., EPA’s CompTox Dashboard) and in vitro assays :

- In silico : Cross-reference ECHA risk assessments (e.g., for 4-methylpentan-2-one, CAS 108-10-1) to identify shared metabolic pathways (e.g., cytochrome P450 oxidation) .

- In vitro : Use HepG2 cells for cytotoxicity screening (IC₅₀) and Ames tests for mutagenicity. For example, 4-methyl-2-pentanone showed low acute toxicity (LD₅₀ > 2000 mg/kg) but required respiratory protection in handling .

Q. What strategies mitigate steric hindrance during functionalization of the ketone group?

- Methodological Answer : Protecting group chemistry or catalyst design :

- Protection : Convert the ketone to a thioketal (e.g., using ethanedithiol) to reduce steric bulk during alkylation .

- Catalysts : Employ bulky ligands (e.g., BINAP) in asymmetric catalysis to direct nucleophilic attack away from the methylcyclohexyl group .

Case study : 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one achieved 85% enantiomeric excess (ee) using chiral auxiliaries .

Safety and Compliance

Q. What PPE and handling protocols are recommended for this compound?

- Methodological Answer : Follow protocols for structurally similar ketones (e.g., 4-methyl-2-pentanol):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.